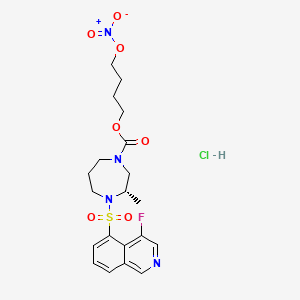
Rock-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock-IN-4 is a potent inhibitor of Rho-associated protein kinase (ROCK). This compound is known for its ability to maintain nitric oxide (NO) release capacity and reversibly depolymerize F-actin. It is primarily used in scientific research to study conditions such as glaucoma and high intraocular pressure .
Méthodes De Préparation
The synthesis of Rock-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Rock-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
Rock-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of ROCK inhibition on various chemical processes.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell adhesion.
Medicine: Explored for its potential therapeutic applications in treating glaucoma, high intraocular pressure, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ROCK pathway
Mécanisme D'action
Rock-IN-4 exerts its effects by inhibiting the ROCK pathway. This pathway involves the activation of Rho proteins, which are small GTPases that regulate various cellular processes. By inhibiting ROCK, this compound disrupts the translocation of the protein to the plasma membrane, prevents ATP-dependent phosphorylation, and blocks RhoA binding to ROCK. This leads to downstream effects such as modulation of the actin cytoskeleton, smooth muscle cell contraction, and cell migration .
Comparaison Avec Des Composés Similaires
Rock-IN-4 is unique in its ability to maintain nitric oxide release capacity while inhibiting ROCK. Similar compounds include:
Fasudil: Used for the improvement and prevention of cerebral vasospasm and ischemic symptoms.
Y-27632: Known for its potent inhibition of ROCK and its use in cell culture to limit cellular death.
H-1152: More potent than Y-27632 and Fasudil, used in various research applications
This compound stands out due to its reversible depolymerization of F-actin and its specific applications in glaucoma and high intraocular pressure research.
Propriétés
Formule moléculaire |
C20H26ClFN4O7S |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
4-nitrooxybutyl (3S)-4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1 |
Clé InChI |
PWJPEYUHWFWQON-RSAXXLAASA-N |
SMILES isomérique |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
SMILES canonique |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















